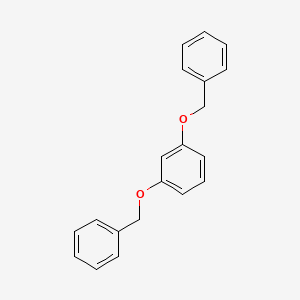

1,3-Dibenzyloxybenzene

描述

Significance as a Pharmaceutical Intermediate

The role of 1,3-Dibenzyloxybenzene as a pharmaceutical intermediate is particularly noteworthy. begellhouse.combegellhouse.com It is a key starting material in the production of several drug candidates and active pharmaceutical ingredients.

Precursor for C3-arylated-3-deazauridine derivatives

Research has identified this compound as an important precursor for the synthesis of C3-arylated-3-deazauridine derivatives. begellhouse.combegellhouse.com These derivatives are a class of compounds that have been investigated for their potential therapeutic activities. nih.govresearchgate.net The synthesis involves a series of chemical transformations where the this compound core is modified to create the final, more complex deazauridine structure.

Role in inhibiting herpes simplex (type I) virus in vitro

C3-arylated-3-deazauridine derivatives, synthesized from this compound, have shown significant activity against the herpes simplex (type I) virus in vitro. begellhouse.combegellhouse.com Studies have demonstrated that these compounds can inhibit the replication of the virus, suggesting their potential as a new class of antiherpetic agents. nih.govresearchgate.net The antiviral activity of these derivatives highlights the importance of this compound in the development of new treatments for viral infections. nih.govmdpi.comnih.govjmb.or.krfrontiersin.org

Application in leukemia drug development

Beyond its use in antiviral research, this compound also plays a role in the development of drugs targeting leukemia. begellhouse.combegellhouse.com It is an intermediate in the synthesis of compounds that have been shown to inhibit the growth of leukemia cells. begellhouse.combegellhouse.com The development of new and effective treatments for leukemia is an ongoing area of research, and intermediates like this compound are valuable tools in this effort. nih.govsymeres.comdana-farber.orgmdpi.com

Precursor for 3,5-dibenzyloxyacetophenone in drug production

This compound can be selectively acylated to produce 3,5-dibenzyloxyacetophenone. researchgate.netdaneshyari.com This resulting compound, 3,5-dibenzyloxyacetophenone, is itself a very important precursor for the production of various drugs used to treat a range of diseases and disorders. researchgate.netdaneshyari.com The efficient conversion of this compound to this key intermediate is a critical step in the manufacturing process of these pharmaceuticals. acs.orgnitrkl.ac.indntb.gov.uaresearchgate.net

Broader Relevance in Fine Chemical Synthesis

The utility of this compound extends beyond the pharmaceutical industry into the broader field of fine chemical synthesis.

Intermediate for diverse organic compounds

As a versatile intermediate, this compound is used in the synthesis of a wide array of organic compounds. cymitquimica.comevitachem.comlookchem.com Its benzyloxy groups can be chemically modified or removed to introduce other functional groups, allowing for the creation of diverse molecular architectures. This adaptability makes it a valuable starting material for producing various fine chemicals, including those used in materials science and agrochemicals. researchgate.net

Contribution to perfume and agrochemical industries through acylated aromatic ethers

The utility of this compound extends to the perfume and agrochemical industries, primarily through its conversion into acylated aromatic ethers. researchgate.netdaneshyari.com These ethers are a class of compounds widely used as intermediates in the production of fine chemicals, including fragrances and materials for crop protection. researchgate.netresearchgate.netresearchgate.net

A key reaction in this context is the Friedel-Crafts acylation of this compound. researchgate.netresearchgate.net Research has shown that acylating this compound with acetic anhydride (B1165640) can selectively produce 3,5-dibenzyloxyacetophenone. researchgate.netresearchgate.net This transformation is often catalyzed by solid acid catalysts, such as cesium-modified dodecatungstophosphoric acid supported on clay, which offers high selectivity for the desired product. researchgate.net

The resulting acylated ethers, like 3,5-dibenzyloxyacetophenone, serve as crucial precursors. researchgate.net While specific end-products in the perfume industry derived directly from this particular compound are not extensively detailed in public literature, the broader class of acylated aromatic ethers and benzophenone (B1666685) derivatives are staples in fragrance creation and the synthesis of agrochemicals. researchgate.netresearchgate.net For example, benzaldehyde, a related aromatic compound, is an important intermediate for perfumes, dyes, and agrochemicals. researchgate.net The molecular framework provided by the acylation of this compound is thus a valuable starting point for molecules designed for these industrial applications.

Table 2: Compounds Mentioned in this Article

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 1,3-Bis(phenylmethoxy)benzene cymitquimica.com | C₂₀H₁₈O₂ cymitquimica.com |

| Resorcinol (B1680541) | Benzene-1,3-diol | C₆H₆O₂ |

| Benzyl (B1604629) Chloride | (Chloromethyl)benzene | C₇H₇Cl |

| Benzyl Bromide | (Bromomethyl)benzene | C₇H₇Br |

| Acetic Anhydride | Ethanoic anhydride | C₄H₆O₃ |

| 3,5-Dibenzyloxyacetophenone | 1-(3,5-bis(phenylmethoxy)phenyl)ethan-1-one | C₂₂H₂₀O₃ |

| Benzaldehyde | Benzaldehyde chemeo.com | C₇H₆O chemeo.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESHZVQZWMQUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362173 | |

| Record name | 1,3-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3769-42-4 | |

| Record name | 1,3-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dibenzyloxybenzene

Resorcinol (B1680541) Dibenzylation Approaches

The dibenzylation of resorcinol to produce 1,3-dibenzyloxybenzene is a key transformation that has been optimized using innovative catalytic systems. begellhouse.com These methods offer significant advantages over traditional synthetic routes.

Liquid-Liquid-Liquid Phase-Transfer Catalysis (L-L-L PTC)

A notable advancement in the synthesis of this compound is the application of Liquid-Liquid-Liquid Phase-Transfer Catalysis (L-L-L PTC). begellhouse.com This technique involves the reaction of resorcinol with benzyl (B1604629) chloride in a three-phase system. begellhouse.com In L-L-L PTC, the catalyst forms a distinct middle phase situated between the aqueous and organic phases, which dramatically influences the reaction's outcome. begellhouse.com This methodology has been shown to offer superior reaction rates and improved selectivities compared to conventional biphasic systems. begellhouse.com The formation of this third liquid phase is a point of significant scientific and commercial interest, as it acts as the primary locus of the reaction. begellhouse.com

The efficiency of the L-L-L PTC process for the dibenzylation of resorcinol is highly dependent on the optimization of various kinetic and process parameters. Research in this area has focused on understanding the influence of factors such as catalyst concentration, temperature, and reactant ratios to maximize the yield and selectivity towards this compound. begellhouse.com Detailed studies have been conducted to elucidate the effects of these parameters on the reaction kinetics, leading to enhanced reaction rates. begellhouse.com The selection of the appropriate phase-transfer catalyst is also a critical parameter that has been systematically investigated.

Table 1: Key Process Parameters in L-L-L PTC for this compound Synthesis

| Parameter | Influence on the Reaction |

| Catalyst Concentration | Affects the formation and volume of the catalyst-rich middle phase, thereby influencing the reaction rate. |

| Temperature | Impacts the reaction kinetics and can influence the selectivity of the dibenzylation process. |

| Reactant Stoichiometry | The molar ratio of resorcinol to benzyl chloride is crucial for achieving high conversion and selectivity to the desired product. |

| Stirring Speed | Affects the interfacial area between the phases and, consequently, the mass transfer rates of reactants. |

A significant advantage of the L-L-L PTC system is the ability to recycle the catalyst-rich middle phase. begellhouse.com This feature contributes to the economic viability and sustainability of the process. begellhouse.com After the reaction is complete, the distinct middle phase, which contains the bulk of the catalyst, can be readily separated and reused in subsequent batches. begellhouse.com Studies have demonstrated that this catalyst-rich phase can be recycled multiple times without a significant loss of activity, leading to increased profitability and reduced waste. begellhouse.com

To gain a deeper understanding of the complex interactions within the L-L-L PTC system for resorcinol dibenzylation, mathematical models have been developed. begellhouse.com These models aim to describe the kinetics and mechanisms of the reaction, taking into account the mass transfer between the three liquid phases and the reactions occurring in the catalyst-rich middle phase. begellhouse.com By simulating the process, these models can predict the effects of various operating conditions on the reaction outcome, facilitating process optimization and scale-up. begellhouse.com

Mathematical Modeling of L-L-L PTC

Microwave-Irradiated Tri-Liquid Phase Transfer Catalysis (MILLL-PTC)

Further process intensification in the synthesis of this compound can be achieved through the use of Microwave-Irradiated Tri-Liquid Phase Transfer Catalysis (MILLL-PTC). begellhouse.com This innovative technique combines the advantages of L-L-L PTC with the rapid and efficient heating provided by microwave irradiation. The synergy between microwave heating and the tri-liquid PTC system can lead to a significant reduction in reaction times and an increase in reaction rates. researchgate.net Research in this area explores the development of green and efficient synthetic protocols by leveraging the unique effects of microwave energy on multiphase catalytic reactions. begellhouse.com

Alternative Synthetic Routes and Precursors

The principal synthesis of this compound is achieved via the Williamson ether synthesis, reacting resorcinol with two equivalents of benzyl chloride in the presence of a base. begellhouse.comwikipedia.org However, alternative strategies can be conceptualized to navigate challenges such as selectivity or to introduce specific functionalities.

An alternative, multi-step synthetic pathway can be conceptualized for preparing dibenzyloxybenzene isomers. While direct O-alkylation of hydroquinone (B1673460) or resorcinol is the most straightforward route, a strategy involving initial ring bromination followed by etherification and subsequent de-bromination offers a hypothetical alternative. tandfonline.comnih.gov This approach, while more complex, could be theoretically employed to control regioselectivity in more complex systems.

Let's first consider the synthesis of the 1,4-isomer from hydroquinone.

Conceptual Pathway for 1,4-Dibenzyloxybenzene:

Bromination of Precursor: Hydroquinone is first brominated on the aromatic ring. This electrophilic aromatic substitution would typically place bromine atoms at positions 2 and 5.

Etherification: The resulting brominated hydroquinone undergoes a standard Williamson ether synthesis. The two hydroxyl groups are reacted with a benzylating agent, such as benzyl bromide, in the presence of a base like potassium carbonate to form 1,4-dibenzyloxy-2,5-dibromobenzene. rsc.org

Dehalogenation: The final step involves the reductive removal of the bromine atoms from the aromatic ring. This can be accomplished through catalytic hydrogenation, for instance, using a palladium or rhodium catalyst under a hydrogen atmosphere, to yield the target molecule, 1,4-dibenzyloxybenzene. acs.orgacs.orggoogle.com

This multi-step process is outlined in the table below.

| Step | Reaction Type | Reactants | Product | Key Consideration |

|---|---|---|---|---|

| 1 | Electrophilic Bromination | Hydroquinone, Bromine (Br₂) | 2,5-Dibromohydroquinone | Control of reaction conditions to ensure desired bromination pattern. |

| 2 | Williamson Ether Synthesis | 2,5-Dibromohydroquinone, Benzyl Bromide, Base (e.g., K₂CO₃) | 1,4-Dibenzyloxy-2,5-dibromobenzene | Ensuring complete etherification of both hydroxyl groups. |

| 3 | Catalytic Dehalogenation | 1,4-Dibenzyloxy-2,5-dibromobenzene, H₂, Catalyst (e.g., Pd/C) | 1,4-Dibenzyloxybenzene | Requires specific catalysts that can cleave the C-Br bond without affecting the benzyl ether linkages. google.com |

Conceptual Transfer to this compound:

This same logic can be transferred to the synthesis of this compound, starting with resorcinol.

Bromination of Resorcinol: Resorcinol would be brominated, likely at the 4 and 6 positions, which are activated by the two hydroxyl groups. researchgate.net

Benzylation: The resulting 4,6-dibromoresorcinol would then be benzylated on its hydroxyl groups.

De-bromination: The final product, this compound, would be obtained after catalytic removal of the bromine atoms.

This conceptual route highlights the modularity of organic synthesis, where steps can be combined to construct a target molecule, even if the path is not the most direct.

The large-scale production of this compound via Williamson ether synthesis necessitates methodologies that are cost-effective, efficient, high-yielding, and environmentally conscious. lscollege.ac.in Phase-Transfer Catalysis (PTC) is a dominant technology used in industry to achieve these goals. wikipedia.orgptcorganics.comcrdeepjournal.org

PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase containing the deprotonated resorcinol and an organic phase containing benzyl chloride). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the phenoxide anion from the aqueous phase to the organic phase where it can react with the benzyl chloride. acs.org

Advantages of Phase-Transfer Catalysis in Industrial Synthesis:

Increased Reaction Rates: PTC can increase reaction rates by orders of magnitude compared to traditional heterogeneous reactions. researchgate.net

Higher Selectivity & Yield: By controlling reaction conditions, PTC can minimize side reactions, such as C-alkylation, leading to higher selectivity for the desired O-alkylated product and near-quantitative yields. begellhouse.comlscollege.ac.inphasetransfercatalysis.com

Milder Conditions: Reactions can often be run at lower temperatures (e.g., 50-100 °C) and with less aggressive and less expensive bases, such as sodium hydroxide (B78521) or potassium carbonate, instead of sodium metal or sodium hydride. lscollege.ac.inptcorganics.com

Process Simplification: PTC often eliminates the need to pre-form and isolate dry alkoxides, streamlining the manufacturing process. ptcorganics.com

Greener Chemistry: The use of water and the potential for solvent reduction or replacement (e.g., using diethoxymethane (B1583516) instead of dichloromethane) makes the process more environmentally friendly. researchgate.netacs.org

Catalyst Recyclability: Advanced techniques, such as tri-liquid phase transfer catalysis (L-L-L PTC), allow for the catalyst to be contained in a separate, middle phase that can be easily recovered and reused multiple times, significantly improving profitability and reducing waste. begellhouse.comacs.org

The table below compares a conventional laboratory synthesis with an industrially-oriented PTC approach for the dibenzylation of resorcinol.

| Parameter | Conventional Lab Method | Industrial PTC Method | Reference |

|---|---|---|---|

| Base | Strong bases (e.g., NaH, Na metal) or excess strong alkali | Inexpensive inorganic bases (e.g., NaOH, K₂CO₃) | lscollege.ac.inptcorganics.com |

| Solvent | Often requires anhydrous polar aprotic solvents (e.g., DMF, DMSO) | Biphasic systems (e.g., Toluene/Water) or alternative green solvents | lscollege.ac.inacs.org |

| Selectivity | Risk of side-reactions (C-alkylation, over-alkylation) | High selectivity for O-alkylation; can be engineered for mono- or di-alkylation | begellhouse.comphasetransfercatalysis.com |

| Reaction Time | Can be several hours to days | Significantly reduced; can be complete in 1-8 hours or less | lscollege.ac.inresearchgate.net |

| Yield | Variable, often 50-95% | Near-quantitative (>95%) | lscollege.ac.in |

| Catalyst | Generally not used | Phase-Transfer Catalyst (e.g., TBAB), often recyclable | acs.org |

Research into L-L-L PTC for the synthesis of related compounds has demonstrated 100% selectivity with the ability to reuse the catalyst-rich phase up to six times with minimal impact on reactivity, highlighting a key strategy for profitable and sustainable industrial production. acs.org

Reactivity and Reaction Pathways of 1,3 Dibenzyloxybenzene

Electrophilic Aromatic Substitution Reactions

1,3-Dibenzyloxybenzene, an organic compound featuring two benzyloxy groups attached to a benzene (B151609) ring at the 1 and 3 positions, is characterized by its stability and propensity to undergo electrophilic aromatic substitution reactions. cymitquimica.com The benzyloxy groups are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org This directing effect is a consequence of the electron-donating nature of the oxygen atom, which stabilizes the carbocation intermediate formed during the substitution process. masterorganicchemistry.com

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. d-nb.info This reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comwikipedia.org The reaction proceeds through the formation of an acylium ion, a potent electrophile, which then attacks the electron-rich aromatic ring. byjus.comsigmaaldrich.comyoutube.com

The acylation of this compound can be selectively directed to produce 3,5-dibenzyloxyacetophenone. daneshyari.comresearchgate.net This selectivity is crucial as 3,5-dibenzyloxyacetophenone is a significant intermediate in the synthesis of various pharmaceuticals. chemicalbook.com The reaction is typically carried out using an acylating agent like acetic anhydride in the presence of a suitable catalyst. researchgate.net The benzyloxy groups at positions 1 and 3 direct the incoming acetyl group to the C-2, C-4, or C-6 positions. Due to steric hindrance from the bulky benzyloxy groups, the substitution preferentially occurs at the C-4 position, yielding the desired 3,5-dibenzyloxyacetophenone.

To enhance the selectivity and efficiency of the acylation of this compound, solid acid catalysts have been explored as alternatives to traditional Lewis acids. One such promising catalyst is cesium-modified dodecatungstophosphoric acid (Cs-DTP) supported on K-10 clay. daneshyari.comresearchgate.net Specifically, 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay has demonstrated high selectivity in the acylation of this compound with acetic anhydride. researchgate.net The use of this solid acid catalyst offers advantages such as reusability and reduced environmental impact compared to homogeneous catalysts. researchgate.net

Table 1: Comparison of Catalysts for the Acylation of this compound

| Catalyst | Acylating Agent | Product | Selectivity | Reference |

|---|---|---|---|---|

| 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay | Acetic Anhydride | 3,5-Dibenzyloxyacetophenone | High | researchgate.net |

| Sulfated Zirconia | Acetic Anhydride | 3,5-Dibenzyloxyacetophenone | Lower than Cs-DTP/K-10 | researchgate.net |

| UDCaT-5 | Acetic Anhydride | 3,5-Dibenzyloxyacetophenone | Lower than Cs-DTP/K-10 | researchgate.net |

| Amberlyst-36 | Acetic Anhydride | 3,5-Dibenzyloxyacetophenone | Lower than Cs-DTP/K-10 | researchgate.net |

| Indion-130 | Acetic Anhydride | 3,5-Dibenzyloxyacetophenone | Lower than Cs-DTP/K-10 | researchgate.net |

Solid acid catalysts play a crucial role in Friedel-Crafts acylation reactions by providing active sites for the generation of the acylium ion intermediate. daneshyari.comacs.org Heteropoly acids, such as dodecatungstophosphoric acid (DTP), are particularly effective due to their strong Brønsted acidity. researchgate.net When supported on materials like K-10 clay, their catalytic activity can be further enhanced. acs.org The acidic sites on the catalyst interact with the acylating agent, facilitating the formation of the electrophilic species that attacks the aromatic ring. daneshyari.com The use of solid acids simplifies the work-up procedure as the catalyst can be easily separated from the reaction mixture by filtration. researchgate.net

A significant challenge in industrial Friedel-Crafts acylation is catalyst deactivation. researchgate.netepa.govnumberanalytics.com This can occur through several mechanisms, including the formation of complexes between the catalyst and the reaction products or reactants, and the blocking of active sites by bulky molecules. researchgate.netnumberanalytics.com In the acylation of aromatic ethers, the catalyst can be deactivated by both the ether and the resulting acylated ether. epa.gov

To mitigate catalyst deactivation, several strategies can be employed:

Proper Selection of Process Parameters: Optimizing reaction conditions such as temperature and reactant concentrations can help minimize deactivation. researchgate.net

Catalyst Regeneration: Deactivated catalysts can often be regenerated through thermal or chemical treatments to restore their activity.

Use of Robust Catalysts: Developing catalysts that are more resistant to deactivation is an ongoing area of research. For instance, modifying the catalyst support or the active species can enhance stability.

Feedstock Conditioning: Reducing impurities in the reactants that can poison the catalyst. chemcatbio.org

Systematic studies have been conducted to understand the reaction mechanism and kinetics of the acylation of this compound. daneshyari.comresearchgate.net These studies often involve investigating the influence of various parameters such as temperature, catalyst loading, and reactant molar ratios on the reaction rate and selectivity. researchgate.net The reaction is believed to follow an Eley-Rideal mechanism where one reactant is adsorbed onto the catalyst surface and reacts with the other reactant from the bulk phase. researchgate.net Kinetic models incorporating deactivation have been developed to accurately predict the experimental data and to devise strategies to achieve high selectivity. researchgate.net Adsorption studies of reactants and products have also provided insights into the catalyst's functioning and deactivation. researchgate.netepa.gov

Catalyst Deactivation Mechanisms and Mitigation Strategies

Influence of Substituents on Reactivity and Regioselectivity

These activating benzyloxy groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. fiveable.me In this compound, the positions on the ring are C2, C4, C5, and C6.

C2: Ortho to one benzyloxy group.

C4: Ortho to one benzyloxy group and para to the other.

C6: Ortho to one benzyloxy group (equivalent to C2).

C5: Para to one benzyloxy group and ortho to the other.

The C4 and C6 positions are activated by both benzyloxy groups through resonance, making them the most nucleophilic sites. However, the C5 position is often the site of reaction due to a combination of strong electronic activation and steric accessibility. A prime example is the Friedel-Crafts acylation of this compound with acetic anhydride. Research using various solid acid catalysts, particularly cesium-modified dodecatungstophosphoric acid on clay, has shown that this reaction selectively yields 3,5-dibenzyloxyacetophenone. researchgate.net This indicates that the incoming acetyl group attaches to the C5 position, which is highly activated and sterically unhindered between the two meta-positioned benzyloxy groups.

**3.2. Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, often utilizing palladium catalysts. researchgate.net Derivatives of this compound are valuable substrates in these transformations.

The Sonogashira coupling is a specific type of cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orggold-chemistry.org

A documented application involves the coupling of 2-acetylene-5-methoxy-1,3-dibenzyloxybenzene with 2-bromo-4,5-dibenzyloxyaniline. google.com This reaction is a key step in a chemical total synthesis method. google.com The reaction is carried out under nitrogen protection using a palladium catalyst, such as palladium dichloride or bis(triphenylphosphine)palladium(II) dichloride, and an organic base like triethylamine. google.com

Table 1: Sonogashira Coupling Reaction Components

| Role | Compound |

| Alkyne Substrate | 2-acetylene-5-methoxy-1,3-dibenzyloxybenzene |

| Aryl Halide Substrate | 2-bromo-4,5-dibenzyloxyaniline |

| Catalyst | Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salt (typically CuI) |

| Base | Organic Base (e.g., Triethylamine) |

| Product | 2-[(4-methoxy-2,6-dibenzyloxyphenyl)ethynyl]-4,5-dibenzyloxyaniline |

Table based on data from patent CN101235039B. google.com

Derivatives of this compound hold significant potential for a wide array of cross-coupling methodologies beyond the Sonogashira reaction. For these reactions to proceed, the benzene ring is typically functionalized with a leaving group, such as a halide (Br, I) or a triflate (-OTf). This functionalized aryl derivative can then be coupled with various partners.

Suzuki Coupling: A halogenated or triflated dibenzyloxybenzene derivative could be coupled with an organoboron compound.

Stille Coupling: This would involve the reaction of a halogenated dibenzyloxybenzene with an organotin compound. beilstein-journals.org

Heck Coupling: An aryl halide derivative could be coupled with an alkene.

Buchwald-Hartwig Amination: This reaction would form a carbon-nitrogen bond by coupling a dibenzyloxybenzene halide with an amine. beilstein-journals.org

Negishi Coupling: This involves coupling an organozinc reagent with the aryl halide derivative. nih.gov

Reductive Cross-Coupling: Advanced methods allow for the coupling of two different phenol (B47542) derivatives, such as an aryl tosylate and an aryl triflate, which can both be prepared from the parent phenols. chemrxiv.org This dual-catalyst approach, using nickel and palladium, expands the possibilities for creating complex biaryl structures from readily available phenol-based starting materials. chemrxiv.org

The robust nature of the benzyl (B1604629) ether protecting groups makes them compatible with the conditions of many of these palladium- or nickel-catalyzed reactions. nih.gov

**3.3. Other Transformations

Derivatives of this compound can be converted into chalcones, which are 1,3-diphenyl-2-propen-1-one compounds. chemrevlett.comijarsct.co.in This transformation is achieved through a base- or acid-catalyzed aldol (B89426) condensation, specifically known as the Claisen-Schmidt condensation when one partner is an aromatic aldehyde lacking α-hydrogens. ijarsct.co.inrsc.org

The synthesis of 1-(3,5-dibenzyloxyphenyl)-3-phenyl-2-propenone proceeds in two conceptual steps:

Acylation: this compound is first acylated to produce 3,5-dibenzyloxyacetophenone, as described previously. researchgate.net

Condensation: The resulting 3,5-dibenzyloxyacetophenone undergoes a Claisen-Schmidt condensation with benzaldehyde.

In this reaction, a base (such as sodium hydroxide (B78521) or potassium hydroxide) removes an acidic α-hydrogen from the methyl group of the acetophenone (B1666503) derivative to form a nucleophilic enolate. iitk.ac.inmagritek.com This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. iitk.ac.in The resulting β-hydroxy ketone intermediate readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone. magritek.com

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Role | Compound |

| Ketone | 3,5-Dibenzyloxyacetophenone |

| Aldehyde | Benzaldehyde |

| Catalyst | Base (e.g., NaOH, KOH) or Acid |

| Product | 1-(3,5-Dibenzyloxyphenyl)-3-phenyl-2-propenone |

Table based on general principles of Claisen-Schmidt condensation. ijarsct.co.in

Advanced Mechanistic Studies of Reactions Involving 1,3 Dibenzyloxybenzene

Elucidation of Reaction Mechanisms

The mechanisms of reactions involving 1,3-dibenzyloxybenzene have been a subject of detailed investigation, particularly for synthetically important transformations like Friedel-Crafts acylation and phase-transfer catalyzed (PTC) etherification.

One of the most studied reactions is the Friedel-Crafts acylation of this compound with acetic anhydride (B1165640) to produce 3,5-dibenzyloxyacetophenone, a crucial precursor for certain drugs. researchgate.net Systematic studies using solid superacid catalysts have shed light on the reaction pathway. The mechanism is proposed to follow an Eley-Rideal model. In this model, one reactant (acetic anhydride) adsorbs onto the catalyst surface, where it is activated. The second reactant (this compound), which is in the bulk liquid phase, then reacts directly with the adsorbed species. This is followed by the desorption of the product, 3,5-dibenzyloxyacetophenone. researchgate.net The reaction is understood to proceed through the formation of an acylium ion intermediate on the acidic sites of the catalyst, which then attacks the electron-rich aromatic ring of this compound.

Another significant reaction is the synthesis of this compound itself, via the dibenzylation of resorcinol (B1680541) with benzyl (B1604629) chloride. Studies employing tri-liquid phase-transfer catalysis (L-L-L PTC) have been conducted to understand and optimize this process. begellhouse.com In this system, the catalyst forms a distinct middle phase between the aqueous and organic phases, which enhances reaction rates and selectivity. The mechanism involves the transfer of the deprotonated resorcinol (resorcinate anion) from the aqueous phase to the catalyst-rich phase, where it reacts with benzyl chloride. The formation of this third liquid phase is crucial for achieving high yields and selectivity by providing a specific locale for the reaction to occur, minimizing side reactions. begellhouse.com

Kinetic Studies and Rate-Limiting Steps

Kinetic studies are fundamental to understanding reaction rates and identifying the slowest, or rate-determining, step in a multi-step reaction. unizin.orglibretexts.org For the Friedel-Crafts acylation of this compound, extensive kinetic modeling has been performed. researchgate.net

The reaction rate is influenced by several parameters, including temperature, catalyst loading, and the molar ratio of reactants. A kinetic model incorporating catalyst deactivation has been developed, which shows excellent agreement with experimental data. researchgate.net The deactivation of the solid acid catalyst is a slow process that occurs over repeated uses and is attributed to the strong adsorption of the product (3,5-dibenzyloxyacetophenone) onto the active sites of the catalyst, blocking further reactions. researchgate.netresearchgate.net The apparent activation energy for the acylation reaction catalyzed by 20% (w/w) Cs2.5H0.5PW12O40/K-10 clay has been calculated to be 20.8 kcal/mol. researchgate.net The rate-limiting step in this Eley-Rideal mechanism is considered to be the surface reaction between the adsorbed acylating agent and the bulk this compound. researchgate.net

Table 1: Kinetic Parameters for the Acylation of this compound

| Parameter | Value | Reaction | Catalyst |

|---|---|---|---|

| Apparent Activation Energy (Ea) | 20.8 kcal/mol | Friedel-Crafts Acylation | Cs2.5H0.5PW12O40/K-10 clay |

For the phase-transfer catalyzed synthesis of this compound, kinetic investigations have focused on the influence of parameters like catalyst concentration, stirring speed, and temperature. begellhouse.com A mathematical model was developed to describe the kinetics of this complex multiphase reaction, highlighting that the reaction occurs in the catalyst-rich middle phase. begellhouse.com The rate is often limited by the mass transfer of reactants between phases and the intrinsic reaction rate within the catalytic phase.

Investigation of Intermediates

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. libretexts.org Intermediates are transient species that are formed in one elementary step and consumed in another. libretexts.org

In the Friedel-Crafts acylation of this compound, the key intermediate is the acylium ion (CH₃CO⁺), formed by the interaction of acetic anhydride with the solid acid catalyst. This electrophilic intermediate then attacks the aromatic ring to form a sigma complex, also known as an arenium ion. This complex is a carbocation intermediate that is stabilized by resonance. The subsequent loss of a proton from the ring restores aromaticity and yields the final product.

In the synthesis of flavone (B191248) precursors, 1,3-dicarbonyl compounds serve as key intermediates. For instance, 1-(2-hydroxyphenyl)-3-(2,6-dibenzyloxyphenyl)propane-1,3-dione has been synthesized as an intermediate for flavones. koreascience.kr This reaction proceeds via a modified Baker-Venkataraman rearrangement, where the formation of an enolate from the corresponding acetophenone (B1666503) derivative is a critical intermediate step. The steric bulk of the benzyloxy groups was found to exert some hindrance, affecting the yield of these intermediates. koreascience.kr

Role of Catalysts and Co-catalysts in Reaction Pathways

Catalysts play a pivotal role in directing reaction pathways, increasing reaction rates, and improving selectivity for desired products by lowering the activation energy. cas.org

In the Friedel-Crafts acylation of this compound, solid acid catalysts are employed as environmentally benign alternatives to traditional Lewis acids. researchgate.net A variety of solid superacids have been tested, including sulfated zirconia, Amberlyst-36, and cesium-modified dodecatungstophosphoric acid (DTP) supported on K-10 clay (Cs-DTP/K-10). researchgate.netresearchgate.net Among these, 20% (w/w) Cs-DTP/K-10 was found to be the most active and selective catalyst for producing 3,5-dibenzyloxyacetophenone. researchgate.net The K-10 clay acts as a support, providing a high surface area, while the Cs-DTP salt provides the strong Brønsted acid sites necessary to activate the acetic anhydride. researchgate.netpropulsiontechjournal.com The catalyst's structure and acidity are crucial for its function, and its reusability is a key advantage for industrial applications. researchgate.net

Table 2: Catalyst Performance in the Acylation of this compound

| Catalyst | Selectivity | Notes |

|---|

In the synthesis of this compound from resorcinol, phase-transfer catalysts (PTCs) like tetraalkylammonium salts are essential. begellhouse.com These catalysts facilitate the transfer of the resorcinate anion across the phase boundary into the organic phase (or the catalyst-rich third phase), where the reaction with benzyl chloride occurs. The choice of PTC is critical for creating the tri-liquid phase system that enhances reaction rates and selectivity. begellhouse.com

In debenzylation reactions, which are common for removing the benzyl protecting group, palladium-based catalysts (e.g., Pd on carbon or Deloxan) are widely used in the presence of H₂. acs.org Although specific studies on the 1,3-isomer are less common in the provided context, the general mechanism involves the catalytic hydrogenation of the benzyl ether, cleaving the C-O bond to yield the corresponding phenol (B47542) and toluene.

Theoretical Chemistry and Computational Analysis in Mechanistic Investigations

Theoretical and computational chemistry have become indispensable tools for investigating reaction mechanisms at a molecular level. sumitomo-chem.co.jpnumberanalytics.com Methods like Density Functional Theory (DFT) allow for the calculation of the energies of reactants, products, transition states, and intermediates along a reaction pathway. mdpi.comnih.gov

For reactions involving this compound, computational analysis can be used to:

Model Reaction Pathways: By calculating the potential energy surface (PES), researchers can map out the most likely path from reactants to products. This can confirm or refine mechanisms proposed from experimental data, such as the Eley-Rideal mechanism in Friedel-Crafts acylation. mdpi.comnih.gov

Analyze Transition States: Computational methods can determine the geometry and energy of transition states, which are high-energy structures that exist fleetingly between reactants and intermediates or products. sumitomo-chem.co.jp Understanding the structure of the transition state is key to understanding the factors that control the reaction rate and selectivity.

Investigate Intermediates: The existence and stability of proposed intermediates, like the acylium ion and the arenium ion sigma complex in the acylation reaction, can be verified through theoretical calculations. nih.gov

Elucidate Catalyst-Substrate Interactions: DFT calculations can model how this compound and other reactants interact with the active sites of a catalyst. This can explain why certain catalysts, like Cs-DTP/K-10 clay, are particularly effective and can help in the rational design of new, improved catalysts. propulsiontechjournal.com

By combining experimental results from kinetic studies with the detailed insights from computational analysis, a comprehensive and robust understanding of the reaction mechanisms involving this compound can be achieved. sumitomo-chem.co.jp

Applications of 1,3 Dibenzyloxybenzene in Complex Chemical Syntheses

Total Synthesis of Natural Products and Bioactive Compounds

The strategic use of 1,3-dibenzyloxybenzene as a key starting material or intermediate is evident in the total synthesis of several natural products and bioactive compounds. Its structural framework provides a pre-organized arrangement of oxygen atoms, which is often a requirement in the synthesis of polycyclic aromatic compounds with specific oxygenation patterns.

A significant application of a derivative of this compound is in the total synthesis of wedelolactone (B1682273). nih.govcore.ac.ukcjnmcpu.com Wedelolactone is a naturally occurring coumestan (B1194414) with a range of biological activities, including anti-inflammatory and anticancer properties. cjnmcpu.comnih.gov The synthesis of wedelolactone is a complex undertaking due to its dense oxygenation pattern and potential for decomposition. core.ac.uk

In one synthetic approach, a derivative, 2-acetylene-5-methoxy-1,3-dibenzyloxybenzene, serves as a crucial building block. google.com This compound is coupled with another aromatic fragment, 2-bromo-4,5-dibenzyloxyaniline, through a Sonogashira coupling reaction. google.com This key carbon-carbon bond-forming reaction is a cornerstone of the strategy to assemble the core structure of wedelolactone. nih.govcore.ac.uk Subsequent steps in the synthesis involve diazotization, hydrolysis, cyclization with carbon monoxide catalyzed by palladium, and finally, deprotection to yield wedelolactone. google.com The use of the dibenzyloxybenzene derivative facilitates the construction of the intricate polycyclic system of the natural product. google.com

Different synthetic routes have been developed for wedelolactone, some of which also rely on palladium-catalyzed reactions like the Sonogashira coupling and carbonylative annulation. nih.govcore.ac.uk These methods highlight the importance of carefully designed starting materials, such as derivatives of this compound, in achieving the efficient total synthesis of complex natural products. cjnmcpu.com

As a Synthon in Multi-step Organic Transformations

In the field of retrosynthetic analysis, a synthon is a conceptual fragment of a molecule that aids in planning a synthesis. lkouniv.ac.inresearchgate.netslideshare.net this compound can be considered a synthon for the 1,3-dihydroxybenzene moiety. The benzyl (B1604629) groups act as protecting groups, allowing for chemical modifications on other parts of the molecule without affecting the hydroxyl groups. Once the desired transformations are complete, the benzyl groups can be removed to reveal the diol functionality.

This strategy is particularly useful in multi-step organic transformations where the reactivity of free hydroxyl groups would interfere with other reactions. For instance, in the synthesis of complex aromatic ethers, the use of this compound allows for selective reactions at other positions of the benzene (B151609) ring. cymitquimica.com An example of its application is in Friedel-Crafts acylation reactions, where this compound is acylated to produce 3,5-dibenzyloxyacetophenone, a precursor for various pharmaceutical compounds. researchgate.net The reaction's selectivity can be controlled by the choice of catalyst. researchgate.net

The application of this compound and its derivatives extends to the synthesis of other complex molecules. For example, in the synthesis of salvianolic acid C, a related compound, 1,2-dibenzyloxybenzene, is used as a starting material, showcasing the utility of benzylated phenol (B47542) derivatives in constructing complex benzofuran (B130515) skeletons via reactions like iodination and Sonogashira coupling. researchgate.net

Design and Synthesis of Advanced Materials (e.g., in electron transfer research)

The electronic properties of aromatic compounds are of great interest in materials science. The design and synthesis of molecules with specific redox potentials and charge transfer characteristics are crucial for developing new electronic materials. mdpi.comresearchgate.net While direct applications of this compound in electron transfer research are not extensively documented in the provided results, the broader class of functionalized aromatic compounds to which it belongs is central to this field.

The modification of aromatic cores with electron-donating or electron-withdrawing groups allows for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netmdpi.com This principle is fundamental in the design of organic materials for applications in solar cells, light-emitting diodes, and other electronic devices. mdpi.comresearchgate.net For instance, research into pyridine (B92270) derivatives for electron transfer processes demonstrates how substituent effects can be used to modulate redox potentials. mdpi.com

The synthesis of advanced materials often involves the creation of complex molecular architectures where electron donor and acceptor units are precisely arranged. frontiersin.org The principles of organic synthesis, including the use of protecting groups and specific coupling reactions, are essential in building these materials. mt.commdpi.com While this compound itself may not be the final active component, its role as a protected precursor allows for its incorporation into larger, more complex systems designed for specific electronic functions. The ability to deprotect the hydroxyl groups at a later stage could be used to create materials with specific hydrogen-bonding networks or to attach other functional moieties.

常见问题

Basic Research Questions

Q. How can I design a reliable synthesis protocol for 1,3-Dibenzyloxybenzene?

- Methodological Answer : Begin by reviewing analogous synthesis routes for diaryl ethers or benzyl-protected phenolic compounds. For example, nucleophilic aromatic substitution or Ullmann coupling reactions using benzyl halides and resorcinol derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) based on literature precedents for structurally similar compounds like 1,3-dibenzoylbenzene . Use AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) to predict feasible pathways and validate with small-scale trials .

- Key Parameters :

| Parameter | Example Value (Analogous Compound) | Source |

|---|---|---|

| Catalyst | CuI/1,10-phenanthroline | |

| Solvent | DMF or toluene | |

| Reaction Temperature | 80–120°C |

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For NMR, focus on aromatic proton splitting patterns (e.g., meta-substitution at 1,3 positions) and benzyl ether oxygen effects on chemical shifts. Compare with databases like CAS Common Chemistry or PubChem for reference spectra of related compounds (e.g., 1,3-diphenoxybenzene) . Use FT-IR to confirm C-O-C stretching (~1250 cm⁻¹) and aromatic C-H vibrations .

Q. How do I perform a systematic review of this compound’s applications in materials science?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews . Search SciFinder and Reaxys using Boolean terms: ("this compound" OR "diaryl ether derivatives") AND ("polymer precursors" OR "ligand synthesis"). Filter results by publication type (e.g., peer-reviewed articles, patents) and experimental validation. Use scoping studies to map interdisciplinary applications (e.g., coordination chemistry, organic electronics) .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms for this compound synthesis be resolved?

- Methodological Answer : Conduct kinetic studies (e.g., variable-temperature NMR, stopped-flow spectroscopy) to identify rate-determining steps. Compare computational models (DFT or MD simulations) with experimental data to validate intermediates. For example, conflicting reports on radical vs. ionic pathways can be tested using radical traps (e.g., TEMPO) or isotopic labeling .

Q. What strategies are effective for developing QSAR models for this compound derivatives?

- Methodological Answer : Curate a dataset of derivatives with measured biological/physicochemical properties (e.g., logP, IC₅₀). Use molecular descriptors (e.g., topological indices, electrostatic potentials) in software like MOE or Schrödinger. Validate models via leave-one-out cross-validation and external test sets. Address data gaps by prioritizing synthesis of derivatives with predicted high activity .

Q. What are the best practices for detecting trace impurities in this compound?

- Methodological Answer : Employ HPLC-MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). For non-volatile impurities, use charged aerosol detection (CAD). Calibrate against certified reference materials and follow ICH Q3A guidelines for validation (e.g., LOD < 0.1%) .

Q. How can computational methods predict this compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against crystallographic protein structures (PDB). Use MM-GBSA to estimate binding free energies. Validate predictions with SPR or ITC assays. For example, screen for interactions with cytochrome P450 enzymes based on structural analogs in TOXNET .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。